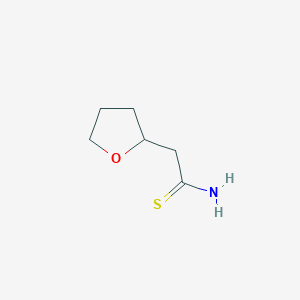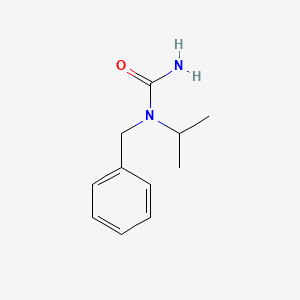![molecular formula C13H17NO3 B6611715 4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid CAS No. 895979-98-3](/img/structure/B6611715.png)
4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid
Overview
Description
4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid, more commonly referred to as 4-MOP, is a synthetic organic compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of various other compounds, and has been used in a variety of scientific research applications. In
Scientific Research Applications
4-MOP has been used in a variety of scientific research applications, including the synthesis of other compounds, inorganic and organic chemistry, and biochemistry. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses in the body.
Mechanism of Action
4-MOP acts as an inhibitor of acetylcholinesterase, which is an enzyme involved in the transmission of nerve impulses in the body. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of acetylcholine, thus leading to nerve impulse transmission.
Biochemical and Physiological Effects
4-MOP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in nerve impulse transmission. In addition, it has been found to inhibit the enzyme thymidylate synthase, which is involved in DNA synthesis. It has also been found to inhibit the enzyme ornithine decarboxylase, which is involved in the synthesis of polyamines.
Advantages and Limitations for Lab Experiments
4-MOP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is a stable compound and is not easily degraded by light or heat. However, it is a relatively toxic compound and should be handled with care.
Future Directions
There are many potential future directions for 4-MOP research. These include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. In addition, further research into its mechanism of action and its potential use as an inhibitor of other enzymes could lead to new and improved treatments for various diseases. Finally, further research into its potential use as a drug delivery system could lead to new and improved drug delivery methods.
Synthesis Methods
4-MOP is synthesized from the reaction of 4-aminobenzenepropanoic acid (4-APA) with 2-methyl-1-oxopropanol in the presence of an acid catalyst. The reaction yields a mixture of 4-MOP and 4-methylbenzenepropanoic acid (4-MBPA). This mixture is then separated and purified by recrystallization, resulting in a pure sample of 4-MOP.
properties
IUPAC Name |
3-[4-(2-methylpropanoylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(17)14-11-6-3-10(4-7-11)5-8-12(15)16/h3-4,6-7,9H,5,8H2,1-2H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEELXERBOYUNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217954 | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid | |
CAS RN |
895979-98-3 | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895979-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B6611657.png)
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)




![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)

![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)